

# A Comparative Analysis of Geranic Acid as a Skin Penetration Enhancer

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This guide provides a detailed comparative analysis of **geranic acid**, primarily as a component of Choline and **Geranic Acid** (CAGE) deep eutectic solvent, against other well-established skin penetration enhancers such as oleic acid, dimethyl sulfoxide (DMSO), and Transcutol®. The comparison is based on available experimental data, focusing on mechanisms of action and performance in enhancing the transdermal delivery of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.

## **Mechanisms of Action: A Comparative Overview**

Skin penetration enhancers primarily function by transiently and reversibly disrupting the highly ordered structure of the stratum corneum (SC), the outermost layer of the skin and the principal barrier to drug absorption.[1][2] The mechanisms, however, vary significantly among different classes of enhancers.

- Geranic Acid (in CAGE): Geranic acid, when combined with choline to form the ionic liquid CAGE, enhances skin permeability primarily by extracting lipids from the stratum corneum.
   [3][4] This action disrupts the integrity of the lipid bilayer, creating transient openings that allow drug molecules to permeate more easily.[5] The specific molar ratio of choline to geranic acid, typically 1:2, is crucial for its maximum efficacy.[3][6][7]
- Oleic Acid: As an unsaturated fatty acid, oleic acid integrates into the lipid bilayers of the stratum corneum. This incorporation increases the fluidity of the lipids and can induce phase separation, creating disordered domains within the highly structured lipid matrix.[2][8][9] This



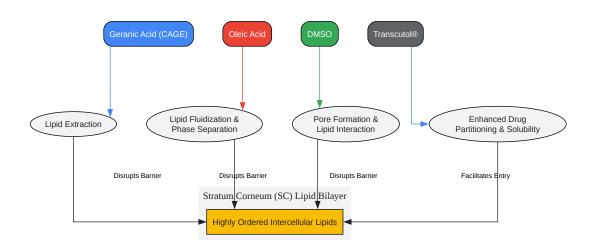




disruption of the lipid packing enhances the diffusion of drug molecules through the intercellular pathway.[8]

- Dimethyl Sulfoxide (DMSO): DMSO is a potent solvent that enhances penetration through
  multiple mechanisms. It interacts with the headgroups of the lipid bilayer, reducing the
  bilayer's thickness and increasing its fluidity.[10] It is also believed to denature keratin
  proteins within the corneocytes and can form aqueous channels or pores in the stratum
  corneum, facilitating the passage of hydrophilic drugs.[11] Concentrations between 70-80%
  are highly effective, though levels above 80% may cause irreversible skin damage.[4]
- Transcutol® (Diethylene Glycol Monoethyl Ether): Unlike enhancers that significantly disrupt the SC structure, Transcutol® primarily acts as a solvent and partitioning promoter.[9][12] Its solubility parameter is close to that of the skin, which enhances the solubility of a drug within the stratum corneum and improves its partitioning from the vehicle into the skin, thereby increasing the thermodynamic activity and driving force for permeation.[12][13]





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Caption: Comparative mechanisms of action for different skin penetration enhancers.

# **Comparative Performance Data**

The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the factor by which the enhancer increases the drug's skin flux compared to a control formulation without the enhancer. The following tables summarize performance data for **geranic acid** (as CAGE) and other enhancers from various studies.



Note: Direct comparison of ER values across different studies can be misleading due to variations in the drug molecule, vehicle formulation, skin model (e.g., human vs. animal), and experimental conditions. The data is presented to illustrate the performance of each enhancer with specific drugs.

Table 1: Performance of **Geranic Acid** (as CAGE)

Drug	Molar Ratio (Choline:Gera nic Acid)	Skin Model	Enhancement Ratio (ER) / Key Finding	Reference
Acarbose	1:2	Porcine Skin	Highest delivery among 16 ionic liquids tested.	[3]
Ruxolitinib	1:2	Porcine Skin	Maximum transport enhancement observed with CAGE.	[6]
Insulin	1:2 and 1:4	Rat Skin	Marked insulin permeability; geranic acid alone was ineffective.	[4]
Nobiletin	1:2	Not Specified	Transdermal delivery highly facilitated; enhanced solubility.	[14]

Table 2: Performance of Oleic Acid, DMSO, and Transcutol®



Enhancer	Concentrati on	Drug	Skin Model	Enhanceme nt Ratio (ER) / Key Finding	Reference
Oleic Acid	10%	Ketoprofen	Not Specified	57-fold increase in permeation.	[15]
Oleic Acid	10%	Tenoxicam	Not Specified	348-fold increase in permeation.	[15]
Oleic Acid	Not Specified	Diclofenac	Human Skin	Higher ER than oleyl alcohol.	[16]
DMSO	2%	Insulin	Microemulsio n	Excellent permeation flux.	[4]
DMSO	10% w/w	Acyclovir	Wistar Rat Skin	Flux increased up to 107-fold compared to aqueous solution.	[17]
DMSO	Not Specified	Estradiol	Not Specified	4-fold increase in skin permeation in a patch formulation.	[18]



Transcutol®	Not Specified	Phentolamine	Not Specified	Less effective than peppermint oil but used as a benchmark.	[19]
Transcutol®	Not Specified	Meloxicam	Rat Skin	Improved drug partitioning into the skin.	[12]
Transcutol®	Not Specified	Diclofenac	Pig Skin	Vesicles with Transcutol® enhanced drug transport vs. commercial gel.	[9]

# Experimental Protocol: In Vitro Skin Permeation Study (IVPT)

The following protocol describes a standard methodology for assessing the efficacy of a skin penetration enhancer using a vertical Franz diffusion cell apparatus.[20][21]

Objective: To quantify the permeation of a drug across an excised skin membrane from a formulation containing a penetration enhancer.

#### Materials and Apparatus:

- Franz-type vertical diffusion cells
- Excised skin membrane (e.g., human abdominoplasty skin, porcine ear skin)[5]
- Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent for poorly water-soluble drugs)



- Test formulation (drug + vehicle + enhancer) and Control formulation (drug + vehicle)
- Magnetic stirrer and stir bars
- Water bath with circulator maintained at 32°C or 37°C
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical system

#### Procedure:

- Skin Preparation:
  - Thaw frozen excised skin at room temperature.
  - o If using full-thickness skin, carefully remove subcutaneous fat and connective tissue.
  - $\circ$  For some studies, the skin may be dermatomed to a specific thickness (e.g., 200-400  $\mu$ m). [22]
  - Cut the prepared skin into sections large enough to be mounted on the Franz cells.
  - Assess skin barrier integrity, for instance, by measuring trans-epidermal water loss (TEWL), before the experiment.[20]
- · Franz Cell Assembly:
  - Mount the skin section between the donor and receptor compartments of the Franz cell,
     with the stratum corneum facing the donor compartment.
  - Clamp the compartments together securely.
  - Fill the receptor compartment with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
  - Place a small magnetic stir bar in the receptor compartment.
- · Equilibration:



- Place the assembled cells in a water bath set to maintain the skin surface temperature at approximately 32°C.
- Allow the system to equilibrate for at least 30 minutes with continuous stirring of the receptor medium.
- Formulation Application (Dosing):
  - Apply a precise amount of the test or control formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.[22] This can be a finite or infinite dose depending on the study's objective.

#### Sampling:

- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 μL) from the receptor compartment via the sampling arm.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

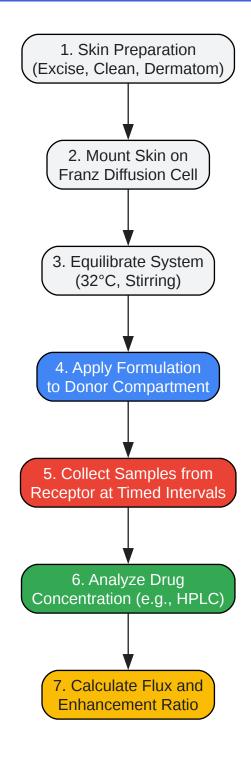
#### Sample Analysis:

 Analyze the collected samples for drug concentration using a validated analytical method like HPLC.

#### Data Analysis:

- Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
- Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in μg/cm²/h).
- Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control)





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Caption: Standard experimental workflow for an in vitro skin permeation test (IVPT).

### Conclusion

**Geranic acid**, particularly in its formulation as Choline and **Geranic Acid** (CAGE), stands out as a highly effective and innovative skin penetration enhancer. Its primary mechanism of lipid



extraction from the stratum corneum has proven potent for a wide range of molecules, including challenging hydrophilic drugs and large biologics like insulin.[4][6]

- Comparison with Oleic Acid and DMSO: While oleic acid and DMSO have a long history of
  use and can produce very high enhancement ratios, they are also associated with a greater
  potential for skin irritation.[11][23] The mechanism of CAGE is disruptive but has been shown
  to be well-tolerated in preclinical and clinical studies, suggesting a favorable balance
  between efficacy and safety.[7]
- Comparison with Transcutol®: Transcutol® is valued for its safety profile and its non-disruptive mechanism, making it an excellent choice for enhancing the solubility and partitioning of drugs into the skin.[12][24] However, CAGE generally demonstrates a more potent enhancement effect, particularly for molecules that are poorly permeable due to size or polarity, by fundamentally altering the SC barrier structure.

In summary, **geranic acid** (as CAGE) represents a significant advancement in penetration enhancer technology. It offers a powerful mechanism for overcoming the skin barrier that is competitive with or superior to traditional enhancers, coupled with a promising safety profile that supports its development in advanced dermatological and transdermal therapeutic systems.

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## Validation & Comparative





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